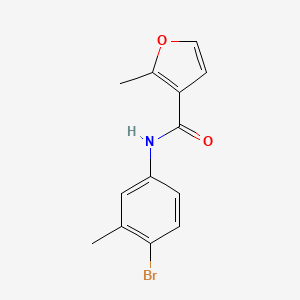

N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide

Description

N-(4-Bromo-3-methylphenyl)-2-methylfuran-3-carboxamide is a synthetic small molecule characterized by a furan-3-carboxamide core substituted with a methyl group at position 2 and an aryl group (4-bromo-3-methylphenyl) linked via an amide bond. The brominated aryl group enhances electrophilicity and may improve binding to biological targets, while the methyl substituent on the furan ring likely increases lipophilicity, influencing pharmacokinetics .

Properties

Molecular Formula |

C13H12BrNO2 |

|---|---|

Molecular Weight |

294.14 g/mol |

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide |

InChI |

InChI=1S/C13H12BrNO2/c1-8-7-10(3-4-12(8)14)15-13(16)11-5-6-17-9(11)2/h3-7H,1-2H3,(H,15,16) |

InChI Key |

NZPZCLMLWFIADX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=C(OC=C2)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 4-bromo-3-methylaniline with 2-methylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation Reactions: Products include furan-2,3-diones and other oxidized furan derivatives.

Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticonvulsant and antimicrobial properties.

Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the bromine atom and the furan ring contributes to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide

- Structure : Replaces the furan ring with a pyrazine heterocycle (two nitrogen atoms).

- Synthesis : Synthesized via DCC/DMAP-mediated coupling of pyrazine-2-carboxylic acid and 4-bromo-3-methylaniline, followed by Suzuki cross-coupling with aryl boronic acids (yields: 60–85%) .

- Bioactivity: Antibacterial: Effective against XDR-S. Enzyme Inhibition: Inhibits human alkaline phosphatase (hALP) via interactions with His153, His317, and Glu429 residues (binding free energy: -6.3 kcal/mol) .

- Drug-Likeness: Complies with Lipinski’s Rule of Five (MLOGP: 1.47–2.79; H-bond donors/acceptors: 1/4–5) .

N-(4-Bromophenyl)furan-2-carboxamide

- Structure : Features a furan-2-carboxamide core with a 4-bromophenyl group.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, highlighting versatility in functionalizing the furan ring .

- Bioactivity : Demonstrates antibacterial activity against drug-resistant A. baumannii, K. pneumoniae, and MRSA, suggesting broader-spectrum utility compared to pyrazine derivatives .

5-Bromo-3-methyl-N-[2-(4-methylphenyl)-2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide

- Structure : Benzofuran core with morpholine and brominated aryl substituents.

- Relevance : The morpholine group enhances solubility, while the benzofuran scaffold may improve metabolic stability compared to simpler furans .

Structure-Activity Relationships (SAR)

- Heterocycle Impact :

- Pyrazine vs. Furan : Pyrazine derivatives exhibit stronger hALP inhibition due to nitrogen-mediated hydrogen bonding (e.g., with His153), whereas furan derivatives prioritize antibacterial activity via hydrophobic interactions .

- Methyl Substitution : The 2-methyl group on the furan ring in the target compound likely enhances membrane permeability (higher MLOGP) but may reduce polar interactions compared to unsubstituted furans .

- Aryl Group Modifications :

Pharmacological and Computational Insights

Biological Activity

N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a furan ring and a carboxamide functional group, with bromine and methyl substituents on the phenyl ring. These structural characteristics contribute to its unique chemical reactivity and biological properties.

Synthesis Methods:

- Bromination : The introduction of the bromine atom is typically achieved through electrophilic aromatic substitution.

- Formation of Carboxamide : The carboxamide group can be formed via reaction with appropriate amines under controlled conditions.

Biological Activity

This compound exhibits various biological activities, including anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. For instance, molecular docking studies suggest potential interactions with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens. In vitro assays have demonstrated its efficacy against resistant strains of bacteria.

Minimum Inhibitory Concentration (MIC) Data:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | 12.5 | 25 |

| Control (e.g., standard antibiotic) | 1 | 2 |

This data indicates that the compound exhibits significant antibacterial activity, particularly against multidrug-resistant strains .

Case Studies

- In Vivo Studies : In a study involving animal models, this compound was administered to evaluate its anti-inflammatory effects. Results showed a marked reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Cancer Research : The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. For example, it exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes.

- Membrane Disruption : The compound can disrupt bacterial membranes, leading to cell death.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.